CH-141

Cardiovascular Research Pharmacology Antiarrhythmic Activity

Researchers needing a vasodilator with integrated cardiovascular effects face sourcing challenges. CH-141, a 1,2,4-oxadiazine, solves this with a multi-target profile: • Peripheral vasodilation, increased coronary flow & strong antiarrhythmic activity in foundational patents. • Published HPLC-UV method (LOQ: 50 ng/mL in rat plasma) accelerates bioanalytical workflow transfer. • Documented degradation kinetics & stability data support formulation and stability-indicating assay development.

Molecular Formula C19H21N3O
Molecular Weight 307.4 g/mol
CAS No. 78279-88-6
Cat. No. B1668554
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCH-141
CAS78279-88-6
Synonyms3-phenyl-6-(1,2,3,4-tetrahydro-2-isoquinolinyl)methyl-4H-5,6-dihydro-1,2,4-oxadiazine
3-phenyl-6-(1,2,3,4-tetrahydro-2-isoquinolyl)methyl-4H-5,6-dihydro-1,2,4-oxadiazine
CH 141
CH-141
PTHIQDO
Molecular FormulaC19H21N3O
Molecular Weight307.4 g/mol
Structural Identifiers
SMILESC1CN(CC2=CC=CC=C21)CC3CN=C(NO3)C4=CC=CC=C4
InChIInChI=1S/C19H21N3O/c1-2-7-16(8-3-1)19-20-12-18(23-21-19)14-22-11-10-15-6-4-5-9-17(15)13-22/h1-9,18H,10-14H2,(H,20,21)
InChIKeyGWAKPCRBHTWEKQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





CH-141: Chemical Identity and Vasodilator Class


CH-141 (CAS 78279-88-6), also known as PTHIQDO, is a synthetic heterocyclic compound with the systematic name 3-phenyl-6-(1,2,3,4-tetrahydro-2-isoquinolinyl)methyl-4H-5,6-dihydro-1,2,4-oxadiazine and the molecular formula C₁₉H₂₁N₃O [1]. It belongs to the 1,2,4-oxadiazine class, which is characterized by a six-membered ring containing both nitrogen and oxygen heteroatoms. CH-141 is classified pharmacologically as a peripheral vasodilator, developed and characterized primarily for its potential applications in hypertension research and cardiovascular studies [2]. The compound possesses a molecular weight of 307.39 g/mol and demonstrates chemical properties, such as a predicted pKa of 7.79 ± 0.20, that inform its formulation and handling .

1

1,2,4-Oxadiazine vasodilator tool compound — supports peripheral vasodilation and cardiovascular research models.

2

Reported multi-target profile — coronary blood flow and antiarrhythmic endpoints in addition to vasodilation, based on class-level patent data.

3

Method-ready for PK studies — existing HPLC-UV assay supports immediate bioanalytical workflow integration.

CH-141: Why Generic Substitution Fails


The use of CH-141 in specialized research contexts cannot be substituted with a generic vasodilator or a close structural analog without compromising experimental integrity and specific research outcomes. While other peripheral vasodilators (e.g., hydralazine or minoxidil) act through diverse and often complex mechanisms, the 1,2,4-oxadiazine class, to which CH-141 belongs, is reported in foundational patents to confer a unique multi-target profile. This includes not only potent peripheral vasodilation and hypotension but also the capacity to increase coronary blood flow and exhibit strong antiarrhythmic properties, distinguishing it from simple vasodilators [1]. Furthermore, the compound's specific chemical structure dictates a unique pharmacokinetic fingerprint, as evidenced by a dedicated HPLC method developed for its quantification in rat plasma, which would not be applicable to other molecules [2]. Substitution would therefore introduce uncharacterized variables related to pharmacodynamics, pharmacokinetics, and off-target effects, invalidating the specific, reproducible conditions required for rigorous scientific or preclinical investigation [3].

Mechanism mismatch

Generic vasodilators (e.g., hydralazine) lack the 1,2,4-oxadiazine class’s reported coronary flow and antiarrhythmic profile; experimental endpoints may shift.

Analytical transfer failure

The validated HPLC-UV method is specific to CH-141; substituting a structural analog requires full method redevelopment, delaying PK workflow.

Stability data absence

Alternative compounds lack published decomposition kinetics and solution stability parameters, risking uncontrolled degradation in long-term studies.

CH-141: Quantitative Evidence for Selection


Antiarrhythmic and Coronary Vasodilation vs. Monofunctional Vasodilators

CH-141 is a member of the 1,2,4-oxadiazine class, which is characterized by a multi-modal cardiovascular profile that extends beyond simple peripheral vasodilation. The foundational patent for this class asserts that its members are 'potent peripheral vasodilators and hypotensive agents' that 'increase the coronary blood flow' and possess 'strong antiarrhythmic properties' [1]. This profile creates a significant point of differentiation from classic, monofunctional peripheral vasodilators like hydralazine or minoxidil, which act on vascular smooth muscle without the same combination of coronary flow enhancement and antiarrhythmic effects. While direct comparative data for CH-141 against a specific named compound is absent in the literature, the class-wide activity is a crucial selection factor for researchers investigating integrated cardiovascular pharmacology. [2]

Pharmacological profile
Class-level
Multi-target: vasodilation + coronary flow + antiarrhythmic vs. primarily vasodilatory comparators.
Supports class-level profile interpretation for cardiovascular studies.
Patent-based inference; no direct CH-141 comparator data.
Cardiovascular Research Pharmacology Antiarrhythmic Activity

Validated HPLC Method for Plasma Quantification

A high-performance liquid chromatography (HPLC) method was specifically developed and validated for the quantification of CH-141 in rat plasma, a prerequisite for any rigorous pharmacokinetic investigation [1]. This method provides a concrete analytical benchmark: it establishes a limit of identification (LOI) of 10 ng and a limit of quantification (LOQ) of 50 ng/mL of plasma [2]. These parameters define the sensitivity and reliability with which CH-141 can be tracked in biological matrices. This dedicated assay provides a distinct advantage for procurement and research planning, as it offers a clear, quantitative path for study design, whereas the use of an alternative compound would necessitate full method development and validation from scratch.

Plasma LOQ
Method context
50 ng/mL (LOQ) in rat plasma
Supports bioanalytical method setup and sensitivity review.
HPLC-UV at 265 nm; alkaline liquid-liquid extraction.
Pharmacokinetics Bioanalysis HPLC Method

Chemical Stability and Handling in Solution

The stability profile of CH-141 in solution has been a specific subject of investigation, with published studies examining its analytical characteristics, thermal decomposition mechanism, and decomposition kinetics [1]. This body of work provides essential, compound-specific data on its behavior under stress and in storage. Such information is critical for designing reproducible experiments and for the procurement decision related to long-term compound management. A generic substitute would lack this level of characterization, introducing significant uncertainty regarding degradation pathways and product shelf-life, which could compromise experimental results and increase overall research costs.

Solution stability
Data to verify
Published thermal decomposition mechanism and kinetics.
May inform stability-indicating method design.
Peer-reviewed reports from 1985; confirm under current lab conditions.
Formulation Development Stability Studies Analytical Chemistry

CH-141: Research and Preclinical Applications


Multimodal Cardiovascular Vasodilator Research

In studies aimed at understanding integrated cardiovascular pharmacology, CH-141 is an appropriate selection over monofunctional vasodilators. Its classification as a 1,2,4-oxadiazine derivative suggests a profile that includes peripheral vasodilation, increased coronary blood flow, and strong antiarrhythmic properties [1]. Researchers exploring the interconnectedness of vascular tone and cardiac rhythm, or seeking a tool compound with potential cardioprotective benefits beyond simple afterload reduction, will find CH-141 to be a more relevant and mechanistically informative candidate than alternatives lacking this class-wide activity profile [2].

Bioanalytical Pharmacokinetic Method Development

CH-141 is an ideal candidate for use in projects focused on developing, validating, or benchmarking bioanalytical methods for vasodilator compounds in plasma. The existence of a fully described HPLC-UV method with established sensitivity limits (LOI: 10 ng, LOQ: 50 ng/mL in rat plasma) provides a concrete, published reference point [1]. Scientists procuring CH-141 can leverage this existing work to expedite method transfer, reduce development time for similar assays, or use it as a quality control standard in their own bioanalytical workflows [2].

Small-Molecule Stability and Forced Degradation

For analytical chemists and formulation scientists studying the degradation of small-molecule drugs, CH-141 offers a well-characterized case study. A series of publications detail its stability in solution, including its mechanism of thermal decomposition and its decomposition kinetics [1]. Procuring CH-141 allows researchers to work with a compound whose degradation behavior has been partially elucidated, enabling them to design more informed stability-indicating assays or to use it as a model compound in forced degradation studies for heterocyclic molecules [2].

Application
Selection Property
Validation Focus
Integrated cardiovascular pharmacology studies
1,2,4-Oxadiazine multi-target profile
Coronary flow and antiarrhythmic endpoint interpretation
Bioanalytical PK method development
Pre-established HPLC-UV assay in plasma
Method transfer and sensitivity benchmarking
Forced degradation and stability studies
Published solution stability and kinetics data
Stability-indicating assay design and degradation product identification

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


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